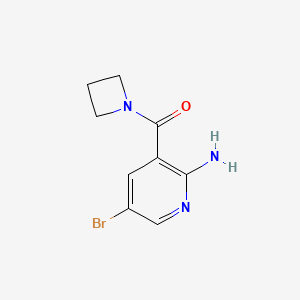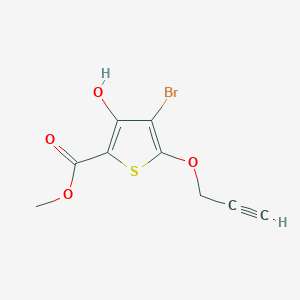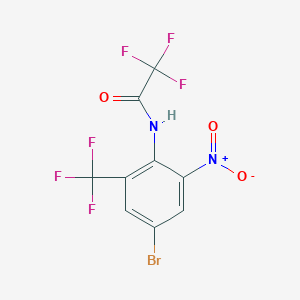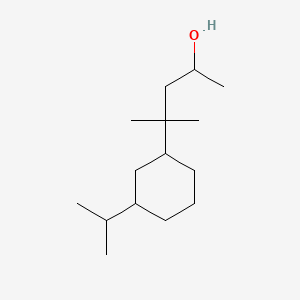
1-Dehydromedroxyprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dehydromedroxyprogesterone is a synthetic derivative of medroxyprogesterone, a progestin hormone. It is known for its anti-inflammatory properties and is used in various medical and scientific applications. The compound is characterized by its unique structure, which includes a dehydrogenated bond at the first position of the medroxyprogesterone molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dehydromedroxyprogesterone typically involves the dehydrogenation of medroxyprogesterone. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to maintain product quality. The final product is purified using techniques such as crystallization or chromatography to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dehydromedroxyprogesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert this compound back to medroxyprogesterone or other related compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
1-Dehydromedroxyprogesterone has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: It is investigated for its potential use in hormone replacement therapy and as a treatment for various inflammatory conditions.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 1-Dehydromedroxyprogesterone involves its interaction with progesterone receptors in the body. By binding to these receptors, the compound can modulate the expression of specific genes involved in inflammatory and reproductive processes. The molecular targets include various enzymes and signaling pathways that regulate cellular responses to hormones.
Comparaison Avec Des Composés Similaires
1-Dehydromedroxyprogesterone is similar to other progestins such as medroxyprogesterone acetate and dydrogesterone. its unique dehydrogenated structure gives it distinct properties, such as enhanced anti-inflammatory activity. Other similar compounds include:
Medroxyprogesterone: A widely used progestin with applications in contraception and hormone replacement therapy.
Dydrogesterone: A synthetic progestin used in the treatment of menstrual disorders and infertility.
Megestrol acetate: Another progestin with applications in cancer treatment and appetite stimulation.
Propriétés
IUPAC Name |
17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h5,8,12-13,16-18,25H,6-7,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEQDIOZYZOPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)











